molecular formula C11H9ClN2O2 B1358387 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 288252-17-5

1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1358387
M. Wt: 236.65 g/mol
InChI Key: PQTBLOSRHVZLLL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the following structural formula:




Molecular Structure Analysis

The molecular formula of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is C<sub>10</sub>H<sub>9</sub>ClNO<sub>2</sub> . It contains a pyrazole ring, a carboxylic acid group, and a 4-chlorophenyl substituent. The 3D structure reveals its compact arrangement.



Chemical Reactions Analysis

1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid may participate in various chemical reactions, including esterification, amidation, and substitution reactions. Its reactivity depends on the functional groups present.



Physical And Chemical Properties Analysis


  • Density : Approximately 1.4 g/cm³

  • Boiling Point : Around 336.7°C at 760 mmHg

  • Vapour Pressure : Close to 0.0 mmHg at 25°C

  • Molar Mass : 196.63 g/mol


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research shows various synthesis techniques for compounds related to 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid. For instance, Kumarasinghe et al. (2009) described the synthesis of a structurally similar compound and highlighted the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Derivatives and Applications

  • Chemical Hybridizing Agents : Beck et al. (1988) noted that derivatives of 1-aryl-1H-pyrazolecarbonitriles, similar to the compound , act as chemical hybridizing agents in wheat and barley, indicating its agricultural application (Beck, Lynch, & Wright, 1988).

  • Antimicrobial and Anticancer Properties : Hafez et al. (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and found some of them to exhibit higher anticancer activity than reference drugs, as well as possessing antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Insecticidal Activity : Hasan et al. (1996) investigated the insecticidal activity of related pyrazoline compounds, revealing the potential of such chemicals in pest control (Hasan et al., 1996).

Pharmaceutical and Biomedical Research

  • Aurora Kinase Inhibitor : A study by ロバート ヘンリー,ジェームズ (2006) discussed the role of similar compounds in inhibiting Aurora A, which may be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Material Science and Novel Applications

  • Optical Nonlinearity : Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and found that they exhibit optical nonlinearity, suggesting potential applications in optical limiting (Chandrakantha et al., 2013).

Safety And Hazards

1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid may have safety considerations, including potential toxicity. Always follow proper handling procedures and consult safety data sheets.


Future Directions

Further research is needed to explore its pharmacological properties, potential therapeutic applications, and any novel derivatives.


Remember that this analysis is based on available information, and additional studies may provide deeper insights. For a more exhaustive review, consult relevant scientific literature. 📚🔬


properties

IUPAC Name

1-(4-chlorophenyl)-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-10(11(15)16)6-14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTBLOSRHVZLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
牛尾博之 - 2015 - catalog.lib.kyushu-u.ac.jp
関節リウマチ (Rheumatoid Arthritis: RA) は一種の自己免疫疾患であり, 本来は自己を守るべき免疫細胞が自己組織 (自己抗原) に対して攻撃を行うことにより発症するものと考えられている. RA の…
Number of citations: 6 catalog.lib.kyushu-u.ac.jp

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